molecular formula C11H11N3O B2714809 3-Amino-1-(naphthalen-1-YL)urea CAS No. 74099-08-4

3-Amino-1-(naphthalen-1-YL)urea

Cat. No.: B2714809
CAS No.: 74099-08-4
M. Wt: 201.229
InChI Key: SWMKZCMHVOUQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(naphthalen-1-yl)urea is an organic compound with the molecular formula C11H12N2O It is a derivative of urea where one of the hydrogen atoms is replaced by a naphthalen-1-yl group and another by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(naphthalen-1-yl)urea can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with isocyanates. For example, the reaction of 1-naphthylamine with phenyl isocyanate in the presence of a base such as triethylamine can yield this compound .

Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this method, 1-naphthylamine is reacted with CDI to form an intermediate, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The naphthalen-1-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-1-(naphthalen-1-yl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(naphthalen-1-yl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)urea: Lacks the amino group, which may affect its reactivity and biological activity.

    3-Amino-1-(phenyl)urea: Contains a phenyl group instead of a naphthalen-1-yl group, which can influence its chemical properties and applications.

Uniqueness

3-Amino-1-(naphthalen-1-yl)urea is unique due to the presence of both an amino group and a naphthalen-1-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-amino-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMKZCMHVOUQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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